6-(aminomethyl)pyridine-3-sulfonamide hydrochloride
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Overview
Description
6-(aminomethyl)pyridine-3-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H10ClN3O2S and a molecular weight of 223.68 g/mol . This compound is characterized by the presence of an aminomethyl group attached to a pyridine ring, which is further substituted with a sulfonamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)pyridine-3-sulfonamide hydrochloride typically involves the reaction of 6-(aminomethyl)pyridine with sulfonamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production. The final product is purified through crystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)pyridine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced amines, and various substituted pyridine derivatives .
Scientific Research Applications
6-(aminomethyl)pyridine-3-sulfonamide hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)pyridine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(aminomethyl)pyridine-3-sulfonamide
- Pyridine-3-sulfonamide derivatives
- Aminomethylpyridine derivatives
Uniqueness
6-(aminomethyl)pyridine-3-sulfonamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both aminomethyl and sulfonamide groups allows for versatile reactivity and potential therapeutic applications .
Properties
CAS No. |
2636814-74-7 |
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Molecular Formula |
C6H10ClN3O2S |
Molecular Weight |
223.68 g/mol |
IUPAC Name |
6-(aminomethyl)pyridine-3-sulfonamide;hydrochloride |
InChI |
InChI=1S/C6H9N3O2S.ClH/c7-3-5-1-2-6(4-9-5)12(8,10)11;/h1-2,4H,3,7H2,(H2,8,10,11);1H |
InChI Key |
ZLEXFOUJGXNBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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